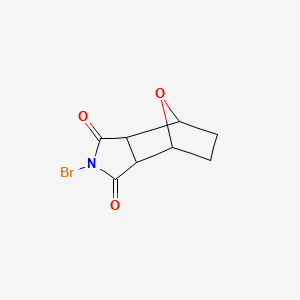
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- is a chemical compound with a unique bicyclic structure. This compound is known for its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure features a bicyclic ring system with an oxygen bridge, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction is known for its ability to form bicyclic structures efficiently. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . This process is scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, Grignard reagents for nucleophilic addition, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce arylated derivatives with high diastereoselectivity, while reduction reactions can yield reduced bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Endothal: A related compound with herbicidal properties.
Cantharidin: A natural product with a similar bicyclic structure, known for its blistering properties.
Ifetroban: A synthetic thromboxane receptor antagonist with a similar bicyclic framework.
Uniqueness
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-bromo- stands out due to its unique reactivity and potential for diverse chemical transformations. Its bicyclic structure provides a versatile scaffold for the development of new compounds with various applications in chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
73816-37-2 |
|---|---|
Molekularformel |
C8H8BrNO3 |
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
2-bromo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H8BrNO3/c9-10-7(11)5-3-1-2-4(13-3)6(5)8(10)12/h3-6H,1-2H2 |
InChI-Schlüssel |
RXOHSBYHEYZGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















